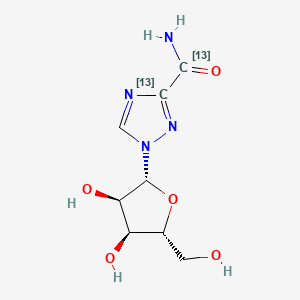

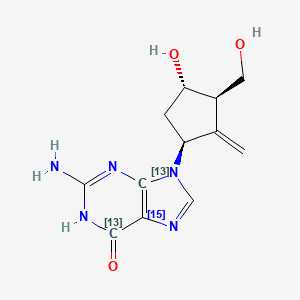

Entecavir-13C2,15N

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Entecavir-13C2,15N is a stable isotope-labeled compound of entecavir, a guanosine nucleoside analogue. It is primarily used in research settings to study the pharmacokinetics and metabolic pathways of entecavir, which is an antiviral medication used to treat chronic hepatitis B virus infection . The isotopic labeling with carbon-13 and nitrogen-15 allows for precise tracking and identification in various scientific studies .

Méthodes De Préparation

The synthesis of Entecavir-13C2,15N involves the incorporation of isotopic carbon-13 and nitrogen-15 into the molecular structure of entecavir. This process typically requires the use of specific isotopic sources and follows a series of chemical reactions to achieve the desired labeling . The industrial production methods for this compound are similar to those of entecavir, with additional steps to introduce the isotopic labels .

Analyse Des Réactions Chimiques

Entecavir-13C2,15N, like its parent compound entecavir, undergoes various chemical reactions. These include:

Oxidation: Entecavir can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert entecavir into its reduced forms.

Substitution: Entecavir can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts.

Applications De Recherche Scientifique

Entecavir-13C2,15N has a wide range of applications in scientific research:

Mécanisme D'action

Entecavir-13C2,15N functions similarly to entecavir by inhibiting the hepatitis B virus polymerase. It competes with the natural substrate deoxyguanosine triphosphate, thereby inhibiting the three activities of the viral polymerase: base priming, reverse transcription of the negative strand from the pregenomic messenger RNA, and synthesis of the positive strand of HBV DNA . This inhibition prevents the replication of the hepatitis B virus .

Comparaison Avec Des Composés Similaires

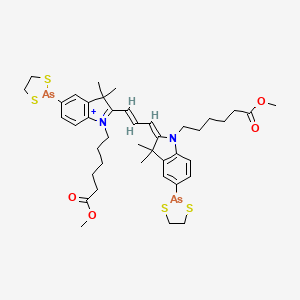

Entecavir-13C2,15N is unique due to its isotopic labeling, which allows for precise tracking in research studies. Similar compounds include:

Entecavir: The parent compound without isotopic labeling, used primarily in clinical settings for treating hepatitis B.

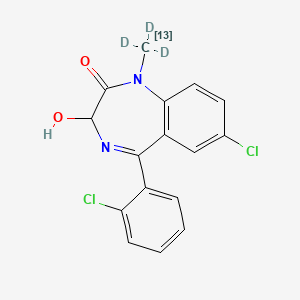

Entecavir-d2: Another isotopically labeled variant, where deuterium is used instead of carbon-13 and nitrogen-15.

Other nucleoside analogues: Compounds like lamivudine and adefovir, which also inhibit hepatitis B virus polymerase but differ in their chemical structure and pharmacokinetic properties.

This compound stands out due to its specific isotopic labels, making it a valuable tool in detailed pharmacokinetic and metabolic studies.

Propriétés

Formule moléculaire |

C12H15N5O3 |

|---|---|

Poids moléculaire |

280.26 g/mol |

Nom IUPAC |

2-amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one |

InChI |

InChI=1S/C12H15N5O3/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20)/t6-,7-,8-/m0/s1/i10+1,11+1,14+1 |

Clé InChI |

QDGZDCVAUDNJFG-MTGFINLASA-N |

SMILES isomérique |

C=C1[C@H](C[C@@H]([C@H]1CO)O)N2C=[15N]C3=[13C]2N=C(N[13C]3=O)N |

SMILES canonique |

C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]-2-phenyl-](/img/structure/B13443719.png)

![5,6-Dihydrofuro[2,3-c]pyridazin-3-amine](/img/structure/B13443722.png)

![1,3-Bis-[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]-5-glycidyl Isocyanurate](/img/structure/B13443742.png)

![6,8-dioxabicyclo[3.2.1]oct-2-en-4-yl acetate](/img/structure/B13443745.png)

![Piperazine, 1-acetyl-4-[4-[[2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-, (2S-cis)-](/img/structure/B13443756.png)